molecular formula C18H17O3P B13312255 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid

2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid

Cat. No.: B13312255
M. Wt: 312.3 g/mol
InChI Key: IQUQXSDAEMNCGQ-UHFFFAOYSA-N
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Description

2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid is an organophosphorus compound with a unique structure that includes a cyclopentene ring substituted with a diphenylphosphinoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid typically involves the reaction of cyclopentadiene with diphenylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to deprotonate the diphenylphosphine oxide, facilitating its nucleophilic attack on the cyclopentadiene. The reaction mixture is then subjected to acidic workup to yield the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine group.

    Substitution: The compound can participate in substitution reactions where the diphenylphosphinoyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials, including polymers and catalysts for industrial processes.

Mechanism of Action

The mechanism by which 2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The diphenylphosphinoyl group can act as a ligand, binding to metal centers in enzymes or receptors, thereby modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Diphenyl-phosphinoyl)-cyclohept-1-enecarboxylic acid
  • 2-(Diphenyl-phosphinoyl)-cyclohex-1-enecarboxylic acid
  • Di(2-ethylhexyl)phosphoric acid

Uniqueness

2-(Diphenyl-phosphinoyl)-cyclopent-1-enecarboxylic acid is unique due to its specific ring structure and the presence of both a diphenylphosphinoyl group and a carboxylic acid group. This combination of functional groups provides distinct reactivity and potential applications compared to similar compounds. For example, the cyclopentene ring offers different steric and electronic properties compared to cyclohexene or cycloheptene derivatives, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C18H17O3P

Molecular Weight

312.3 g/mol

IUPAC Name

2-diphenylphosphorylcyclopentene-1-carboxylic acid

InChI

InChI=1S/C18H17O3P/c19-18(20)16-12-7-13-17(16)22(21,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,19,20)

InChI Key

IQUQXSDAEMNCGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

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